4-Methoxy-3,3',5'-trifluorobenzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,3’,5’-trifluorobenzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 3,3’,5’-trifluorobenzene under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) in an anhydrous solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-3,3’,5’-trifluorobenzophenone may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,3’,5’-trifluorobenzophenone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form a secondary alcohol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3,3’,5’-trifluorobenzophenone oxide.
Reduction: Formation of 4-methoxy-3,3’,5’-trifluorobenzhydrol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3,3’,5’-trifluorobenzophenone is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,3’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,3’,4’-trifluorobenzophenone: Similar structure but with a different substitution pattern on the benzene ring.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: A related compound used as an intermediate in organic synthesis.
2,4,5-Trifluoro-3-methoxybenzoic acid: Another trifluoromethyl-substituted aromatic compound with different functional groups.
Uniqueness
4-Methoxy-3,3’,5’-trifluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIIIKKCVATRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374894 |
Source
|
Record name | 4-Methoxy-3,3',5'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-14-9 |
Source
|
Record name | 4-Methoxy-3,3',5'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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